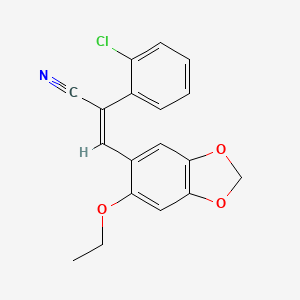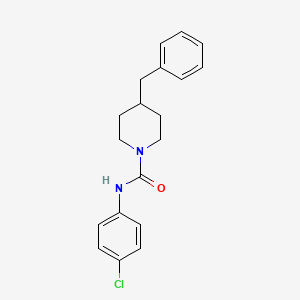
2-(2-chlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a member of the acrylonitrile family and is commonly referred to as CPEB. The compound's chemical structure consists of a chlorophenyl group, an ethoxybenzodioxol group, and a nitrile group.
作用機序
The mechanism of action of 2-(2-chlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile involves the inhibition of certain enzymes and proteins that are involved in the inflammatory response and cancer cell proliferation. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are responsible for inflammation. The compound has also been found to inhibit the activity of certain kinases that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to reduce inflammation and pain in animal models of inflammation. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation.
実験室実験の利点と制限
One of the advantages of using 2-(2-chlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile in lab experiments is its high potency and selectivity. The compound has been found to exhibit potent anti-inflammatory and anti-cancer activity at low concentrations. Another advantage is that the compound is relatively easy to synthesize and purify. However, one of the limitations of using the compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several future directions that can be explored with regards to 2-(2-chlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile. One direction is to further investigate the compound's anti-inflammatory and anti-cancer properties, including its mechanism of action and potential therapeutic applications. Another direction is to explore the compound's potential as a drug delivery system, as it has been shown to have good cellular uptake and bioavailability. Additionally, the compound's potential as a fluorescent probe for imaging applications can also be explored.
合成法
The synthesis of 2-(2-chlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile involves the reaction of 2-chlorobenzaldehyde and 6-ethoxy-1,3-benzodioxole with malononitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using chromatography techniques.
科学的研究の応用
2-(2-chlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been tested on various cell lines and animal models, and the results have been promising.
特性
IUPAC Name |
(E)-2-(2-chlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-2-21-16-9-18-17(22-11-23-18)8-12(16)7-13(10-20)14-5-3-4-6-15(14)19/h3-9H,2,11H2,1H3/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGOBLCPJKLDNV-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1C=C(C#N)C3=CC=CC=C3Cl)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1/C=C(/C#N)\C3=CC=CC=C3Cl)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5720714.png)
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5720730.png)
![2-[(3-phenoxybenzyl)(propyl)amino]ethanol](/img/structure/B5720733.png)

![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5720741.png)
![1-benzyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5720756.png)
![1-(4-methylbenzyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5720760.png)
![3-(4-chlorophenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5720764.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5720773.png)

![ethyl 4-{[(2,3-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5720784.png)
![4-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5720786.png)
![4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5720797.png)
![2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5720800.png)